3,6-Dibromo-5-fluoro-1-methyl-1H-indazole 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole
Brand Name: Vulcanchem
CAS No.: 1286734-91-5
VCID: VC0170534
InChI: InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
SMILES: CN1C2=CC(=C(C=C2C(=N1)Br)F)Br
Molecular Formula: C8H5Br2FN2
Molecular Weight: 307.948

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole

CAS No.: 1286734-91-5

Cat. No.: VC0170534

Molecular Formula: C8H5Br2FN2

Molecular Weight: 307.948

* For research use only. Not for human or veterinary use.

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole - 1286734-91-5

Specification

CAS No. 1286734-91-5
Molecular Formula C8H5Br2FN2
Molecular Weight 307.948
IUPAC Name 3,6-dibromo-5-fluoro-1-methylindazole
Standard InChI InChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
Standard InChI Key AKFXXKOJIJEJAC-UHFFFAOYSA-N
SMILES CN1C2=CC(=C(C=C2C(=N1)Br)F)Br

Introduction

Chemical Identity and Structure

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole consists of a fused five-membered and six-membered ring system containing nitrogen atoms, which forms the indazole core structure. This scaffold is further modified with two bromine atoms (at positions 3 and 6), a fluorine atom (at position 5), and a methyl group attached to one of the nitrogen atoms (position 1).

Basic Identifiers

ParameterValue
CAS Registry Number1286734-91-5
Molecular FormulaC₈H₅Br₂FN₂
Molecular Weight307.948 g/mol
IUPAC Name3,6-dibromo-5-fluoro-1-methylindazole
InChIInChI=1S/C8H5Br2FN2/c1-13-7-3-5(9)6(11)2-4(7)8(10)12-13/h2-3H,1H3
InChI KeyAKFXXKOJIJEJAC-UHFFFAOYSA-N
SMILESCN1C2=CC(=C(C=C2C(=N1)Br)F)Br

Structural Features

The compound features an indazole core with strategically positioned halogens. The bromine atoms at positions 3 and 6, along with the fluorine at position 5, create a unique electronic environment within the molecule. The methyl group at position 1 (N-1) distinguishes this compound from its unmethylated analog and influences its reactivity and physical properties .

Physical and Chemical Properties

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole exhibits properties typical of halogenated heterocyclic compounds, with some distinctive characteristics due to its specific substitution pattern.

Physical Properties

PropertyDescription
Physical StateSolid at room temperature
AppearanceTypically a crystalline solid
SolubilityModerate solubility in organic solvents; limited solubility in water
StabilityStable under standard laboratory conditions

Chemical Properties

The compound's indazole core provides a rigid scaffold with specific spatial arrangement of substituents, which can be advantageous for targeted interactions with biological systems. The N-methylation at position 1 protects one of the nitrogen atoms while leaving the aromatic system intact for potential reactions .

Reactivity and Chemical Behavior

3,6-Dibromo-5-fluoro-1-methyl-1H-indazole undergoes various chemical reactions, primarily dictated by its halogen substituents and indazole core structure.

Stability Considerations

The compound generally exhibits good stability under standard laboratory conditions but may be sensitive to strong nucleophiles, acids, or bases that could affect the halogen substituents or the indazole ring system. Special storage considerations would typically include protection from light, moisture, and reactive chemical environments .

Applications and Research Significance

Pharmaceutical Applications

Halogenated indazoles, including 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, have significant potential in medicinal chemistry due to several factors:

  • The indazole scaffold appears in various bioactive compounds and pharmaceuticals

  • Halogen substituents often enhance metabolic stability and binding affinity to biological targets

  • The specific substitution pattern can influence selectivity for different biological receptors or enzymes

While no specific biological activities are reported for 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole in the search results, related indazole derivatives have shown activity against infectious, neurodegenerative, and inflammatory disorders, as well as antimicrobial properties .

Synthetic Applications

This compound serves as a versatile building block in organic synthesis due to its specific substitution pattern. The bromine atoms provide handles for further functionalization through various coupling reactions, allowing for the generation of more complex structures. This makes it valuable in the development of compound libraries for drug discovery programs .

Research Tools

Halogenated compounds like 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole can be used as intermediates in the preparation of specialized research tools. For example, fluorinated compounds can sometimes serve as probes for 19F NMR spectroscopy in biological systems, as demonstrated with other fluorinated aromatics .

SupplierProduct ReferenceAvailable SizesPrice (where provided)
CymitquimicaIN-DA000YA3100mg, 250mg211.00 € (100mg), 257.00 € (250mg)
Apollo ScientificPC51023250mg, 1g161.00 € (250mg), 432.00 € (1g)
VulcanchemVC0170534Not specifiedNot provided
MACKLINNot provided100mg, 250mg, 1g$133.57 (100mg), $226.71 (250mg), $750.29 (1g)

This information was compiled from multiple suppliers listed in the search results .

Related Compounds

Several structurally related compounds share similarities with 3,6-Dibromo-5-fluoro-1-methyl-1H-indazole, offering insights into structure-activity relationships and alternative synthetic pathways.

Structural Analogs

CompoundCAS NumberStructural Difference
6-Bromo-5-fluoro-1-methyl-1H-indazole1286734-86-8Lacks the bromine at position 3
6-Bromo-3-chloro-5-fluoro-1-methyl-1H-indazole1286734-93-7Has chlorine instead of bromine at position 3
3,6-Dibromo-5-fluoro-1H-indazole1286734-81-3Lacks the methyl group at N-1 position
5-Bromo-4-fluoro-1H-indazoleNot providedDifferent halogen positions
3-Bromo-4-fluoro-1-methyl-1H-indazoleNot providedDifferent halogen positions

These related compounds demonstrate the structural diversity within this class of halogenated indazoles and offer alternative options for specific applications where the exact substitution pattern is critical .

Synthesis of Analogs

The preparation of related compounds often follows similar synthetic strategies. For instance, the N-methylation of 5-bromo-1H-indazole produces both 5-bromo-1-methyl-1H-indazole and 5-bromo-2-methyl-2H-indazole, demonstrating the regioselectivity challenges in indazole chemistry .

Similarly, bromination reactions of indazoles can be achieved under various conditions, including ultrasound-assisted methods, as demonstrated in the preparation of compounds like 3-bromo-5-fluoro-2-phenyl-2H-indazole .

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